![molecular formula C15H15Cl2N3O2 B2452319 N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251546-37-8](/img/structure/B2452319.png)
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential application in the field of neuroinflammation. This compound has been shown to have anti-inflammatory properties and has been investigated for its ability to modulate the immune response in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the given chemical, have been synthesized and tested for their antimicrobial activity against various microorganisms. These compounds were established based on elemental analysis, IR, 1H NMR, and Mass spectral data, indicating a focus on identifying potential antimicrobial agents (Mistry, Desai, & Intwala, 2009).
A study on pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized as antimicrobial agents illustrates the chemical synthesis route starting from citrazinic acid. These compounds showed good antibacterial and antifungal activities, comparable to reference drugs, highlighting the potential for developing new antimicrobial drugs (Hossan et al., 2012).
QSAR Studies and Biological Activities
- QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents were conducted to evaluate their activity against gram-positive and gram-negative bacteria. The study suggests that substituents' bulkier groups increase hydrophobicity or steric bulk character, contributing positively to antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Structural and Mechanistic Insights
- The X-ray crystal structure determination of certain pyrimidine derivatives provided insights into the structural and mechanistic aspects of these compounds. This type of research helps understand the molecular basis of the observed biological activities, paving the way for the rational design of more effective drugs (Banfield, Fallon, & Gatehouse, 1987).
Wirkmechanismus
Target of Action
The primary target of F3406-7255 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-7255 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Biochemical Pathways
The primary biochemical pathway affected by F3406-7255 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion mediated by GP2, F3406-7255 prevents the virus from entering host cells and initiating its replication cycle .
Result of Action
The primary result of F3406-7255’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication cycle, F3406-7255 effectively reduces the spread of the virus within the host .
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-3-12-7-15(22)20(9(2)18-12)8-14(21)19-13-5-10(16)4-11(17)6-13/h4-7H,3,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREILPVTJRIYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.